molecular formula C22H20Cl2N2O3 B2484809 7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-20-7

7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2484809
CAS RN: 886142-20-7
M. Wt: 431.31
InChI Key: WVSACPCGHDIJDM-UHFFFAOYSA-N
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Description

This molecule is part of a broader class of compounds that have been synthesized to explore their chemical and physical properties. The interest in such compounds lies in their diverse potential applications, including but not limited to, their photophysical properties and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which, upon dehydration, convert into the target chromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).

Molecular Structure Analysis

Crystal structure analyses have provided insights into the spatial arrangement and conformations of these compounds. For example, the study of closely related compounds has revealed that their crystal structures can vary significantly depending on the substituents and the conditions under which they are crystallized (Shi et al., 2007).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including facile conversion in the presence of specific reagents. An example includes the transformation of difluoronaphtho[2,3-c]thiophene-4,9-dione into a pyrrole-dione derivative upon treatment with dimethylaminoethylamine, showcasing the reactive versatility of the core structure (Petry & K., 1989).

Physical Properties Analysis

Physical properties, such as crystallinity, molecular conformation, and solubility, are significantly influenced by the molecular structure. The analysis of similar compounds through X-ray crystallography provides detailed information about their geometric parameters, confirming the planarity or non-planarity of the core rings and the overall molecular conformation (Fujii et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the presence of a dimethylaminoethyl group can impact the compound's nucleophilic and electrophilic properties, affecting its reactivity towards various reagents and conditions (Mitsumoto & Nitta, 2004).

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the synthesis routes and chemical reactivity of compounds with structural elements similar to the described chemical. For instance, studies on pyrrolopyrrole derivatives and their synthesis through reactions with amines and aldehydes suggest potential for creating a wide array of derivatives with varying properties for further investigation (Vydzhak & Panchishyn, 2010).

Optical and Electronic Properties

  • Compounds containing pyrrolopyrrole units or related structures have been studied for their optical and electronic properties. These include investigations into photoluminescent conjugated polymers incorporating pyrrolopyrrole units for potential electronic applications, indicating the relevance of such compounds in materials science and engineering (Beyerlein & Tieke, 2000).

Biological Activity

  • Derivatives similar to the query compound have been synthesized and tested for biological activities, such as cytotoxic effects against cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Deady et al., 2003).

properties

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-12-10-17-15(11-16(12)24)20(27)18-19(13-4-6-14(23)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSACPCGHDIJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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